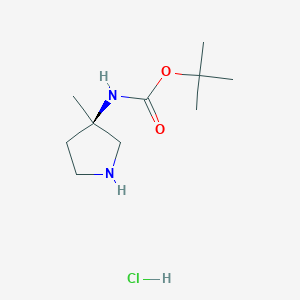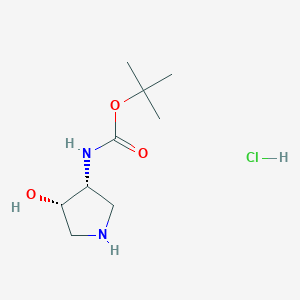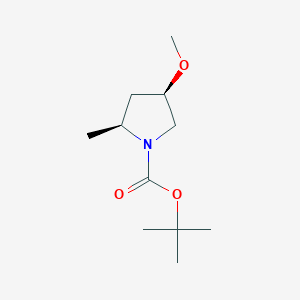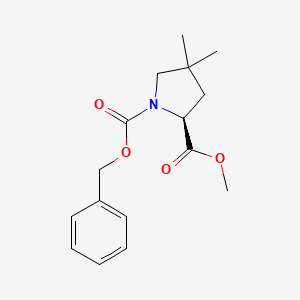
1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester is a chemical compound with the molecular formula C16H21NO4. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound is characterized by its pyrrolidine ring structure, which is substituted with a benzyl carbamate (Cbz) group and a methyl ester group.
Preparation Methods
The synthesis of 1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester typically involves several steps:
Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative.
Protection: The amino group of the pyrrolidine is protected using a benzyl carbamate (Cbz) group.
Methylation: The carboxylic acid group is then esterified to form the methyl ester.
Reaction Conditions: Common reagents used in these steps include benzyl chloroformate for the protection step and methanol for the esterification step. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yield and purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols replace the benzyl group.
Scientific Research Applications
1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various complex organic molecules.
Medicinal Chemistry: The compound is utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.
Biological Studies: It serves as a building block for the synthesis of biologically active compounds, aiding in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The benzyl carbamate group can act as a protecting group, allowing selective reactions at other functional sites. The pyrrolidine ring structure provides rigidity and stability, making it a valuable scaffold in drug design. The compound can interact with enzymes and receptors, modulating their activity through binding interactions .
Comparison with Similar Compounds
1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid methyl ester can be compared with similar compounds such as:
1-Cbz-pyrrolidine-2-carboxylic acid methyl ester: Lacks the dimethyl substitution, resulting in different steric and electronic properties.
1-Cbz-4-methyl-pyrrolidine-2-carboxylic acid methyl ester: Contains only one methyl group, affecting its reactivity and interactions.
1-Cbz-4,4-dimethyl-pyrrolidine-2-carboxylic acid ethyl ester: The ethyl ester variant has different solubility and reactivity profiles compared to the methyl ester
Properties
IUPAC Name |
1-O-benzyl 2-O-methyl 4,4-dimethylpyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2)9-13(14(18)20-3)17(11-16)15(19)21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKLTGOHIRFVHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,6-Diaza-spiro[3.4]octan-5-one tosylate](/img/structure/B8191298.png)
![5-Aza-bicyclo[2.1.1]hexane hydrochloride](/img/structure/B8191306.png)


![tert-Butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8191325.png)

![6-Benzyl-2,6-diaza-bicyclo[3.2.0]heptane dihydrochloride](/img/structure/B8191330.png)
![7-Aza-bicyclo[2.2.1]heptan-2-one hydrochloride](/img/structure/B8191340.png)
![3-Azabicyclo[3.2.0]heptan-6-one hydrochloride](/img/structure/B8191345.png)
![2-Aza-7-oxo-bicyclo[3.2.0]heptane](/img/structure/B8191353.png)
![2-Aza-7-oxo-bicyclo[3.2.0]heptane hydrochloride](/img/structure/B8191361.png)

![3-Benzyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride](/img/structure/B8191386.png)
![3-Boc-3,9-diaza-bicyclo[4.2.1]nonane tosylate](/img/structure/B8191392.png)
